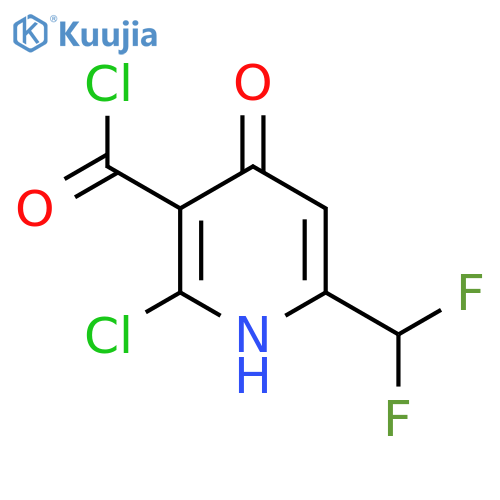Cas no 1806003-41-7 (2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

1806003-41-7 structure
商品名:2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride
CAS番号:1806003-41-7
MF:C7H3Cl2F2NO2
メガワット:242.007026910782
CID:4866701
2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride
-
- インチ: 1S/C7H3Cl2F2NO2/c8-5-4(6(9)14)3(13)1-2(12-5)7(10)11/h1,7H,(H,12,13)
- InChIKey: FVVRMHZLSAOGHV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)Cl)C(C=C(C(F)F)N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 363
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.2
2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053470-1g |
2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride |
1806003-41-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1806003-41-7 (2-Chloro-6-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride) 関連製品
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
